molecular formula C9H9ClO3 B3382723 2-[(4-Chlorophenyl)methoxy]acetic acid CAS No. 35513-00-9

2-[(4-Chlorophenyl)methoxy]acetic acid

Cat. No. B3382723
CAS RN: 35513-00-9
M. Wt: 200.62 g/mol
InChI Key: FOMOXGLITYUIRE-UHFFFAOYSA-N
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Patent
US08299104B2

Procedure details

(4-Chlorobenzyloxy)acetic acid was prepared in analogy to (4-chlorophenoxy)-acetic acid using 4-chlorobenzyl bromide as precursor. The product with the molecular weight of 200.62 (C9H9ClO3) was obtained in this way; MS (ESI): 222.95 (M+Na—H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC([O:6][CH2:7][C:8]([OH:10])=[O:9])=CC=1.[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Br)=[CH:16][CH:15]=1>>[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][O:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(OCC(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product with the molecular weight of 200.62 (C9H9ClO3) was obtained in this way

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(COCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.